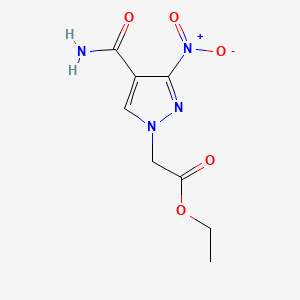![molecular formula C13H20N6 B10906131 3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B10906131.png)
3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of triazoloazepines. This compound is characterized by its unique structure, which includes a triazolo ring fused with an azepine ring, and a pyrazolyl group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine involves multiple stepsThe reaction conditions typically involve the use of solvents such as dichloromethane and reagents like triethylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl group, often using halogenated reagents.
Cyclization: The triazoloazepine core can undergo cyclization reactions under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound .
Scientific Research Applications
3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other triazoloazepines and pyrazolyl derivatives. Some examples are:
- 3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 3-hexyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- 3-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
What sets 3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine apart is its unique combination of the triazoloazepine and pyrazolyl groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H20N6 |
|---|---|
Molecular Weight |
260.34 g/mol |
IUPAC Name |
3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H20N6/c1-9-11(14)8-19(17-9)10(2)13-16-15-12-6-4-3-5-7-18(12)13/h8,10H,3-7,14H2,1-2H3 |
InChI Key |
KYMJIONEPWWIIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)C(C)C2=NN=C3N2CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-4-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10906060.png)
![N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10906064.png)
![N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10906067.png)
![N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B10906081.png)
![N-[1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B10906089.png)

![N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B10906095.png)
![Methyl 1-[(5-fluoro-2-thienyl)methyl]-1h-pyrazole-5-carboxylate](/img/structure/B10906098.png)
![(2E,2'E)-N,N'-(benzene-1,3-diyldimethanediyl)bis[3-(4-chlorophenyl)prop-2-enamide]](/img/structure/B10906103.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitroaniline](/img/structure/B10906105.png)
![methyl 3-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10906106.png)
![1-[(3-chlorophenoxy)methyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B10906109.png)
![2-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B10906119.png)
![azepan-1-yl{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B10906123.png)
